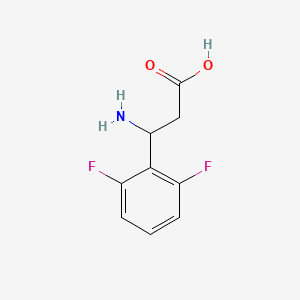

3-Amino-3-(2,6-difluorophenyl)propanoic acid

Description

3-Amino-3-(2,6-difluorophenyl)propanoic acid (CAS: 612532-20-4) is a fluorinated β-amino acid derivative with the molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol. Its structure features a propanoic acid backbone substituted with an amino group and a 2,6-difluorophenyl moiety. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and modulate physicochemical properties such as lipophilicity and acidity . It serves as a key intermediate in synthesizing bioactive molecules, particularly in central nervous system (CNS) drug development, as evidenced by its structural similarity to mGlu2/3 receptor antagonists .

Properties

IUPAC Name |

3-amino-3-(2,6-difluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYPPOKFXIOJTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CC(=O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640727 | |

| Record name | 3-Amino-3-(2,6-difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612532-20-4 | |

| Record name | 3-Amino-3-(2,6-difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(2,6-difluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Amino-3-(2,6-difluorophenyl)propanoic acid typically involves the following steps:

Synthetic Routes: One common method involves the reaction of 2,6-difluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate.

Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures, with the use of catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Amino-3-(2,6-difluorophenyl)propanoic acid undergoes various chemical reactions:

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and alkylating agents (e.g., alkyl halides).

Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

3-Amino-3-(2,6-difluorophenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

3-Amino-3-(2,6-difluoro-4-methoxyphenyl)propanoic Acid (CAS: 887583-80-4)

- Structural Difference : A methoxy group is introduced at the 4-position of the phenyl ring.

- This modification may enhance solubility in polar solvents but reduce membrane permeability .

3-(2,6-Difluorophenyl)-3-acetamidopropanoic Acid (CAS: 1251923-30-4)

- Structural Difference: The amino group is acetylated, forming an acetamido substituent.

- Impact : Acetylation increases molecular weight (243.21 g/mol) and reduces basicity, shifting the compound’s ionization profile. This derivative may exhibit improved oral bioavailability due to enhanced lipophilicity, but reduced reactivity in coupling reactions .

Stereochemical Variants

(3R)-3-Amino-3-(2,6-difluorophenyl)propanoic Acid Hydrochloride (CAS: 1354970-44-7)

- Structural Difference : The (R)-enantiomer in hydrochloride salt form.

- Impact: Stereochemistry influences receptor binding; for example, (R)-enantiomers of fluorinated amino acids often show higher affinity for glutamate receptors . The hydrochloride salt improves aqueous solubility, facilitating formulation for in vivo studies.

(3R)-3-Amino-3-(3,5-difluorophenyl)propanoic Acid (CAS: 1241684-07-0)

- Structural Difference : Fluorine atoms are at the 3,5-positions instead of 2,6-positions.

- Predicted pKa (3.53) is slightly lower than the 2,6-difluoro analog, suggesting stronger acidity .

Fluorine Substitution Patterns

3-Amino-3-(3-fluorophenyl)propanoic Acid (CAS: 723284-81-9)

- Structural Difference: Mono-fluorination at the 3-position.

- Impact : Reduced electron-withdrawing effects compared to di-fluorinated analogs, leading to higher basicity (predicted pKa ~4.0) and lower metabolic stability. This compound may serve as a less potent but more synthetically accessible intermediate .

3-[4-(Trifluoromethyl)phenyl]propanoic Acid

- Structural Difference : A trifluoromethyl group replaces the difluorophenyl moiety.

- Impact : The trifluoromethyl group is highly lipophilic and electron-withdrawing, increasing acidity (pKa ~2.8) and enhancing interactions with hydrophobic binding pockets. However, steric hindrance may limit conformational flexibility .

Functional Group Variations

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluorophenyl)propanoic Acid (CAS: 167993-07-9)

- Structural Difference: Boc-protected amino group.

- Impact: The Boc group enhances stability during solid-phase synthesis and prevents unwanted side reactions. Deprotection in acidic conditions regenerates the free amino group, making this derivative a versatile intermediate .

α,β-Dehydromonacolin L (Compound 1 from )

- Structural Difference : A conjugated diene system replaces the fluorophenyl group.

- Impact : The extended π-system increases rigidity and may confer antioxidant activity, as seen in monacolin analogs. However, the lack of fluorine reduces metabolic resistance .

Comparative Data Table

Biological Activity

3-Amino-3-(2,6-difluorophenyl)propanoic acid is a fluorinated β-amino acid that has garnered attention for its potential biological activities. This compound, with the molecular formula C9H9F2NO2, is characterized by the presence of an amino group and a difluorophenyl substituent. Research into its biological activity has revealed various mechanisms of action and potential therapeutic applications.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological macromolecules. The compound is believed to influence several biochemical pathways, including:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : The compound could interact with neurotransmitter receptors, potentially affecting signal transduction.

Toxicological Profile

The compound exhibits acute toxicity when ingested and can cause skin irritation. According to PubChem, it is classified as harmful if swallowed (H302) and causes skin irritation (H315) . Such toxicity profiles necessitate careful handling and consideration in therapeutic contexts.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental models:

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties in cellular models of neurodegeneration. It has been shown to reduce oxidative stress and apoptosis in neuronal cells.

- Anticancer Potential : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest.

Data Table: Summary of Biological Activities

Synthesis and Structural Analysis

The synthesis of this compound has been achieved through various methods, including enzymatic approaches. Notably, lipase-catalyzed reactions have been utilized to produce enantiomerically pure forms of the compound .

Structural Characterization

The compound's structure has been characterized using techniques such as NMR spectroscopy. For example, in one study, the proton NMR spectrum revealed distinct chemical shifts corresponding to its functional groups, confirming its identity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-3-(2,6-difluorophenyl)propanoic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves the Michael addition of ammonia to α,β-unsaturated esters derived from 2,6-difluorocinnamic acid. For example, esterification of 2,6-difluorocinnamic acid followed by ammonia addition under controlled pH (8–9) yields the β-amino ester intermediate, which is hydrolyzed to the target compound. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) ensures high purity (>95%). Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirming structure via H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, NH as broad singlet) is critical .

Q. How should researchers characterize the structural and electronic properties of this fluorinated amino acid?

- Methodological Answer : X-ray crystallography (as demonstrated for analogous fluorinated propanoic acids) reveals intermolecular hydrogen bonding patterns, such as O–H⋯O dimers, which influence crystal packing and solubility . Computational methods (DFT calculations) can predict electronic effects of the 2,6-difluoro substitution on aromatic ring electron density, impacting reactivity in peptide coupling or metal coordination. FT-IR spectroscopy (e.g., C=O stretch at ~1700 cm^{-1) and F NMR (chemical shifts between -110 to -120 ppm) further validate structural integrity .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Due to potential respiratory and dermal irritation (common in fluorinated amino acids), use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C, avoiding moisture. In case of skin contact, wash immediately with soap/water (15 minutes); for spills, absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer : Contradictory NMR signals (e.g., split NH peaks) may arise from dynamic proton exchange or solvent effects. Use deuterated DMSO or DO to stabilize exchangeable protons. Variable-temperature NMR (25–60°C) can resolve splitting caused by rotameric equilibria. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H] (expected m/z ~242.08 for CHFNO) and isotopic patterns .

Q. What strategies optimize this compound’s stability in aqueous solutions for biological assays?

- Methodological Answer : The 2,6-difluoro group enhances electronegativity, increasing susceptibility to hydrolysis at extreme pH. Buffer solutions (pH 6–8) with 0.1% BSA or cyclodextrin inclusion complexes improve stability. Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring (C18 column, 0.1% TFA in water/acetonitrile gradient) to identify degradation products (e.g., defluorinated byproducts) .

Q. How does the fluorinated aromatic ring influence binding affinity in enzyme inhibition studies?

- Methodological Answer : Fluorine’s electronegativity and size (van der Waals radius ~1.47 Å) enhance hydrophobic interactions and dipole-dipole contacts in active sites. Compare inhibition constants (K) of this compound against non-fluorinated analogs using fluorescence polarization or surface plasmon resonance (SPR). Molecular docking (e.g., AutoDock Vina) can predict binding poses, highlighting fluorine’s role in π-stacking with aromatic enzyme residues .

Q. What analytical techniques resolve enantiomeric purity challenges in asymmetric synthesis?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers, with retention times differing by 2–3 minutes. Circular dichroism (CD) spectroscopy (200–250 nm) confirms absolute configuration. For racemic mixtures, employ kinetic resolution using lipases (e.g., Candida antarctica) in organic solvents to achieve >99% ee .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported in different solvents?

- Methodological Answer : Solubility variations (e.g., high in DMSO vs. low in water) stem from hydrogen-bonding capacity and fluorophilic effects. Use the Hansen solubility parameters (δ, δ, δ) to model solvent compatibility. Experimental validation via turbidimetry (nephelometry) quantifies solubility limits. Note that polar aprotic solvents (DMF, DMSO) disrupt crystalline lattice energy more effectively than water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.